3,4-Dihydroxyphenylpyruvic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dihydroxyphenylpyruvic acid has been explored through various biochemical pathways, including those catalyzed by enzymes such as 4-hydroxyphenylpyruvic acid dioxygenase. This enzyme facilitates the conversion of 3,4-Dihydroxyphenylpyruvic acid to homogentisic acid, a key step in the tyrosine degradation pathway, suggesting the compound's critical role in metabolic processes related to amino acid catabolism (Endo et al., 1992).
Scientific Research Applications
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Biochemical Research
- Application : DPA is used in biochemical research as a substrate for enzyme activity studies .
- Method : In a study, 19 lactic acid bacteria strains were screened for production of d-DSS using DPA as a substrate . A nonspecific coenzyme, d-lactate dehydrogenase (d-LDH82319), from Lactobacillus reuteri JN516 with high DPA reducing activity was identified .
- Results : The Michaelis–Menten constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) of d-LDH82319 for DPA were 0·09 mmol l −1, 2·17 s −1 and 24·07 (mmol l −1) −1 s −1, respectively, with NADH as the coenzyme . The Km, kcat and kcat/Km of d-LDH82319 for DPA were 0·10 mmol l −1, 0·13 s −1 and 1·30 (mmol l −1) −1 s −1, respectively, with NADPH as the coenzyme .
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Pharmacological Research
- Application : DPA is a precursor to d-3,4-Dihydroxyphenyllactic acid (d-DSS), a major biologically active water-soluble phenolic acid found in Salvia miltiorrhiza Bunge .
- Method : DPA is converted to d-DSS through enzymatic reduction . This conversion is of interest due to the potential pharmacological applications of d-DSS .
- Results : d-DSS and its derivatives have anti-oxidant, anti-thrombosis, anti-inflammatory, hypolipidemic, anti-atherosclerosis, hepatoprotective and anti-tumor potential pharmacological activities, as well as the ability to improve microcirculation and immunity and prevent organ damage .
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Chemical Physics Research
- Application : DPA is used in chemical physics research to study proton-coupled electron transfer (PCET) mechanisms .
- Method : DFT calculations were carried out studying the described pathways subsequent to the scavenging of and by the 3,4-DHPPA in various media . The solvation was described in a hybrid manner using IEF-PCM model conjointly with a model that takes into account some solute-solvent interactions .
- Results : It was found that the scavenging of hydroxyl radical by 3,4-DHPPA is thermodynamically governed by a one-step hydrogen atom transfer (CPCET) from the acid to the radical in all media . In kinetic viewpoint, CPCET still dominates in the vacuum and in nonpolar solvents, but in polar solvents it could compete strongly with the ET-PT mechanism so that the latter could slightly dominate .
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Metabolic Studies
- Application : DPA is used in metabolic studies to understand the metabolism of m-tyrosine in cats .
- Method : The metabolic products of m-tyrosine in the cat were studied . m-Hydroxyphenylpyruvic and 3,4-dihydroxyphenylpyruvic acids were administered intravenously to cats and rats .
- Results : The chief metabolic products of m-tyrosine in the cat are m-hydroxyphenylacetic acid and m-hydroxyphenylaceturic acid . m-Hydroxyphenylpyruvic and 3,4-dihydroxyphenylpyruvic acids increase the blood pressure of cats and rats when administered intravenously .
Safety And Hazards
When handling 3,4-Dihydroxyphenylpyruvic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxyphenylpyruvic acid | |
CAS RN |
4228-66-4 | |
Record name | 3,4-Dihydroxyphenylpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.